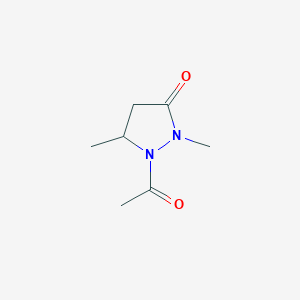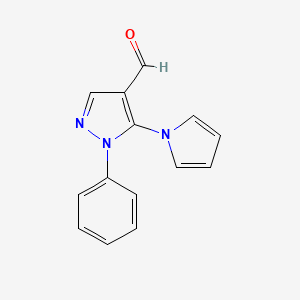![molecular formula C11H6BrIN2O B12881064 [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-59-9](/img/structure/B12881064.png)
[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H5BrIN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions to introduce the bromine and iodine atoms.
Nitrile Introduction: The acetonitrile group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or iodine atoms or to convert the nitrile group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.
科学的研究の応用
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors that target specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require quinoline derivatives.
作用機序
The mechanism of action of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to interact with these targets, potentially increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-((7-Iodoquinolin-8-yl)oxy)acetonitrile: Lacks the bromine atom, which may also influence its properties.
Quinoline-8-yl acetonitrile: Lacks both bromine and iodine atoms, making it less reactive and potentially less biologically active.
Uniqueness
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
88757-59-9 |
|---|---|
分子式 |
C11H6BrIN2O |
分子量 |
388.99 g/mol |
IUPAC名 |
2-(5-bromo-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChIキー |
IEJNGENFRXEKRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)I)OCC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)



![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)



